benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Overview
Description
Benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, commonly known as BIMP, is an organic compound with a wide range of applications in scientific research. BIMP is a synthetic compound that can be used in a variety of lab experiments and studies, as it has a wide range of biochemical and physiological effects. This compound is particularly useful in the study of drug metabolism and drug delivery systems due to its unique properties.
Scientific Research Applications
BIMP has been used in a variety of scientific research studies and experiments. It has been used in studies of drug metabolism and drug delivery systems, as well as in studies of cell signaling pathways. BIMP has also been used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on human health. Additionally, BIMP has been used in studies of the biochemical and physiological effects of various compounds on the human body.
Mechanism Of Action
The exact mechanism of action of BIMP is not yet fully understood. However, it is believed that BIMP binds to specific receptors in the body and modulates their activity. This binding is thought to affect the activity of enzymes, hormones, and other molecules that are involved in various biochemical pathways. Additionally, BIMP is thought to interact with other compounds in the body, such as drugs and toxins, and modulate their effects.
Biochemical And Physiological Effects
BIMP has been found to have a wide range of biochemical and physiological effects. It has been found to affect the activity of enzymes, hormones, and other molecules that are involved in various biochemical pathways. Additionally, BIMP has been found to interact with drugs and toxins in the body and modulate their effects. BIMP has also been found to affect the activity of certain receptors in the body, which can lead to a variety of physiological effects.
Advantages And Limitations For Lab Experiments
The use of BIMP in lab experiments and studies has a number of advantages. BIMP is relatively easy to synthesize, and can be used in a variety of experiments and studies. Additionally, BIMP has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of drugs and toxins on the human body. However, BIMP also has some limitations. For example, it is not yet fully understood how BIMP interacts with other compounds in the body, and it is not known how BIMP affects the activity of certain receptors in the body.
Future Directions
There are a number of potential future directions for the use of BIMP in scientific research. One potential direction is to further study the biochemical and physiological effects of BIMP on the human body. Additionally, further research could be done to understand how BIMP interacts with other compounds in the body, and how it affects the activity of certain receptors in the body. Additionally, further research could be done to develop new methods of synthesizing BIMP, as well as to develop new applications for BIMP in scientific research. Finally, further research could be done to develop new methods of delivering BIMP to the body, as well as to develop new methods of controlling its activity in the body.
properties
IUPAC Name |
benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO4/c1-21(2,3)27-20(25)23-18(13-15-9-11-17(22)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFVQYEFNNROZ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[tert-butyl-carbonyl]-4-iodo-L-phenylalanine phenylmethyl ester |
Synthesis routes and methods
Procedure details
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